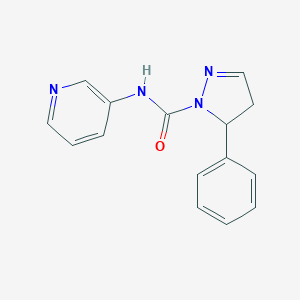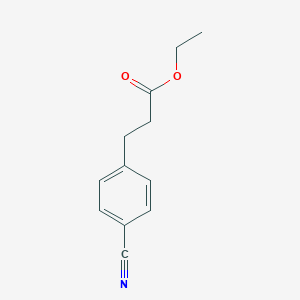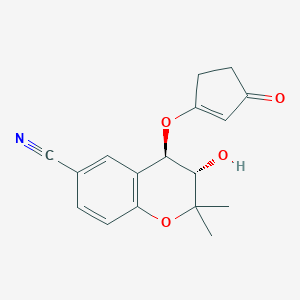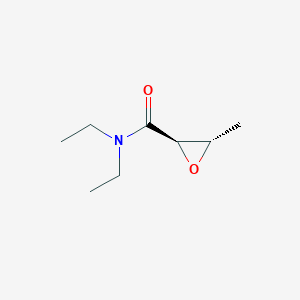
2-(1H-Benzimidazol-2-yloxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Benzimidazol-2-yloxy)ethanol, also known as BIE, is a chemical compound that has been the subject of significant scientific research in recent years. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for use in various research applications. In We will also discuss the current scientific research applications of BIE and list potential future directions for research in this field.
作用機序
The mechanism of action of 2-(1H-Benzimidazol-2-yloxy)ethanol is not yet fully understood. However, it is believed that the compound acts by inhibiting specific enzymes involved in various cellular processes. For example, 2-(1H-Benzimidazol-2-yloxy)ethanol has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This inhibition may be responsible for the anti-tumor effects of 2-(1H-Benzimidazol-2-yloxy)ethanol.
Biochemical and Physiological Effects:
In addition to its anti-tumor and antioxidant effects, 2-(1H-Benzimidazol-2-yloxy)ethanol has been found to have other biochemical and physiological effects. For example, 2-(1H-Benzimidazol-2-yloxy)ethanol has been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases. Additionally, 2-(1H-Benzimidazol-2-yloxy)ethanol has been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
The use of 2-(1H-Benzimidazol-2-yloxy)ethanol in lab experiments has several advantages. For example, the compound is relatively easy to synthesize and purify, making it readily available for research. Additionally, 2-(1H-Benzimidazol-2-yloxy)ethanol has been found to have low toxicity, making it a safer alternative to other compounds with similar effects. However, there are also some limitations to using 2-(1H-Benzimidazol-2-yloxy)ethanol in lab experiments. For example, the mechanism of action of the compound is not yet fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research in the field of 2-(1H-Benzimidazol-2-yloxy)ethanol. One area of research could focus on further understanding the mechanism of action of the compound. This could involve identifying the specific enzymes that are inhibited by 2-(1H-Benzimidazol-2-yloxy)ethanol and determining how this inhibition affects cellular processes. Another area of research could focus on developing new derivatives of 2-(1H-Benzimidazol-2-yloxy)ethanol that have improved anti-tumor or antioxidant properties. Finally, research could also focus on testing the efficacy of 2-(1H-Benzimidazol-2-yloxy)ethanol in animal models of various diseases, which could provide valuable information on the compound's potential for use in human medicine.
Conclusion:
In conclusion, 2-(1H-Benzimidazol-2-yloxy)ethanol is a promising compound that has been the subject of significant scientific research in recent years. The compound has a range of biochemical and physiological effects, including anti-tumor, antioxidant, anti-inflammatory, and neuroprotective properties. While there are some limitations to using 2-(1H-Benzimidazol-2-yloxy)ethanol in lab experiments, the compound has several advantages, including its ease of synthesis and low toxicity. There are also several potential future directions for research in this field, which could lead to new insights into the mechanism of action of 2-(1H-Benzimidazol-2-yloxy)ethanol and its potential for use in human medicine.
合成法
The synthesis of 2-(1H-Benzimidazol-2-yloxy)ethanol involves the reaction of 2-aminoethanol with 2-carboxybenzimidazole in the presence of a suitable catalyst. This reaction results in the formation of 2-(1H-Benzimidazol-2-yloxy)ethanol as a white solid with a melting point of 114-116°C. The purity of the compound can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
2-(1H-Benzimidazol-2-yloxy)ethanol has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2-(1H-Benzimidazol-2-yloxy)ethanol has been shown to have anti-tumor effects in various cancer cell lines, making it a potential candidate for use in chemotherapy. Additionally, 2-(1H-Benzimidazol-2-yloxy)ethanol has been found to have antioxidant properties, which could be useful in the treatment of various diseases related to oxidative stress.
特性
CAS番号 |
124942-04-7 |
|---|---|
分子式 |
C9H10N2O2 |
分子量 |
178.19 g/mol |
IUPAC名 |
2-(1H-benzimidazol-2-yloxy)ethanol |
InChI |
InChI=1S/C9H10N2O2/c12-5-6-13-9-10-7-3-1-2-4-8(7)11-9/h1-4,12H,5-6H2,(H,10,11) |
InChIキー |
MWQCNDKZIMEIMB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)OCCO |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)OCCO |
その他のCAS番号 |
124942-04-7 |
同義語 |
Ethanol, 2-(1H-benzimidazol-2-yloxy)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B58476.png)
![1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]-](/img/structure/B58477.png)

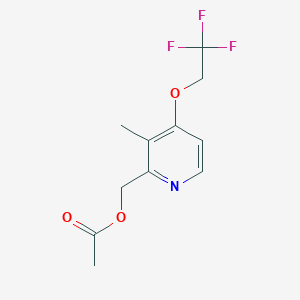

![5-[Chloro(difluoro)methyl]-1,2-oxazole](/img/structure/B58481.png)

